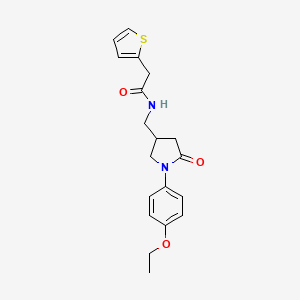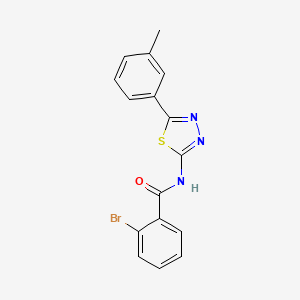
2-bromo-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound with the linear formula C14H12BrNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The CAS Number of this compound is 10278-30-5 .
Molecular Structure Analysis
The molecular weight of 2-bromo-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is 290.162 . The exact molecular structure would require more specific information or advanced analytical techniques to determine.Applications De Recherche Scientifique
Anticancer Properties and Molecular Docking Studies
2-bromo-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide and related compounds have been explored for their potential anticancer activities. A study detailed the microwave-assisted synthesis of novel derivatives containing a thiadiazole scaffold and benzamide groups. These compounds were evaluated against a panel of human cancer cell lines, including melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7). Some synthesized compounds demonstrated promising anticancer activity with GI50 values comparable to standard drugs like Adriamycin. Molecular docking studies suggested a probable mechanism of action, while ADMET predictions indicated good oral drug-like behavior (Tiwari et al., 2017).
Photodynamic Therapy Applications
The potential of 2-bromo-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives in photodynamic therapy (PDT) for cancer treatment has been investigated. A study synthesized new zinc phthalocyanine compounds substituted with these derivatives, highlighting their significant photophysical and photochemical properties. These features, including high singlet oxygen quantum yield and good fluorescence properties, make them promising Type II photosensitizers for PDT in cancer treatment (Pişkin et al., 2020).
Synthesis and Characterization of Antimicrobial Agents
The synthesis and characterization of new compounds derived from 2-bromo-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide have also been explored for antimicrobial applications. A study synthesized a series of derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. Some compounds showed higher potency than reference drugs, particularly against Gram-positive bacterial strains, indicating their potential as novel antimicrobial agents (Bikobo et al., 2017).
Development of Organic Semiconductors
Research into the structural and electronic properties of benzothiazoles, including derivatives like 2-bromo-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, has contributed to the development of organic semiconductors. These compounds are used in various applications, including organic photovoltaics and field-effect transistors, due to their ability to facilitate electron-deficient heterocycles, which are crucial for high-performance semiconducting materials (Chen et al., 2016).
Orientations Futures
Mécanisme D'action
Benzamides
Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to an amide group. Some benzamides are known to have biological activity and are used in medicinal chemistry .
Thiadiazoles
Thiadiazoles are heterocyclic compounds containing a five-membered aromatic ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. Some thiadiazole derivatives have been found to exhibit a wide range of biological activities .
Bromine Substitution
The presence of a bromine atom in the compound could potentially make it more reactive, as bromine is a good leaving group. This could influence the compound’s interaction with its targets .
Propriétés
IUPAC Name |
2-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c1-10-5-4-6-11(9-10)15-19-20-16(22-15)18-14(21)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUALHTWEJNTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide](/img/structure/B2702733.png)
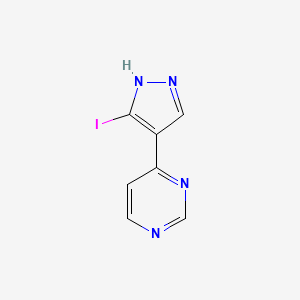
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2702738.png)
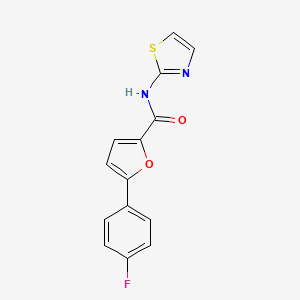
![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2702742.png)
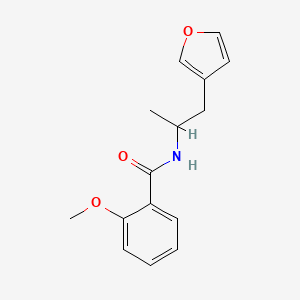
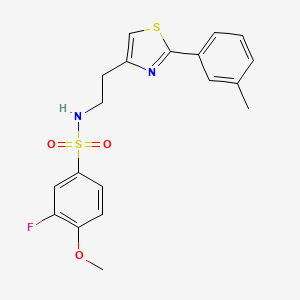
![N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide](/img/structure/B2702746.png)
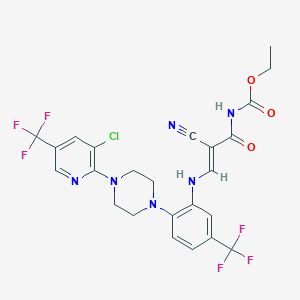
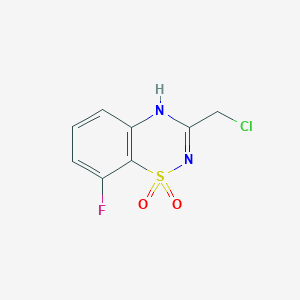
![Methyl 3-[{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2702750.png)
![(1R,5S)-3-cyclopropylidene-N-(3,4-dimethoxybenzyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2702752.png)
